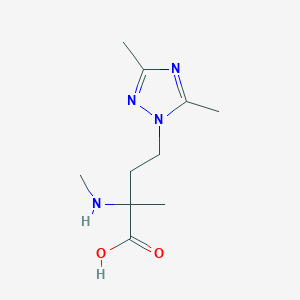![molecular formula C8H10 B13544889 1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
1-Ethynylspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a hexane ring fused with an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynylspiro[2.3]hexane typically involves the reaction of spiro[2.3]hexane derivatives with ethynylating agents. One common method includes the use of lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF) as solvents . These conditions facilitate the prototropic isomerization of spiro[2.3]hexane derivatives into the desired ethynylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynylspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alkanes.
Applications De Recherche Scientifique
1-Ethynylspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethynylspiro[2.3]hexane involves its interaction with molecular targets through its ethynyl and spirocyclic moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3]hexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Bicyclo[2.1.1]hexane: Another spirocyclic compound with different ring strain and reactivity.
1,2-Dimethylspiro[2.3]hexane: Similar structure but with methyl groups instead of an ethynyl group.
Uniqueness
1-Ethynylspiro[2.3]hexane is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C8H10 |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
2-ethynylspiro[2.3]hexane |
InChI |
InChI=1S/C8H10/c1-2-7-6-8(7)4-3-5-8/h1,7H,3-6H2 |
Clé InChI |
ADHFOTUEJNOJKL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


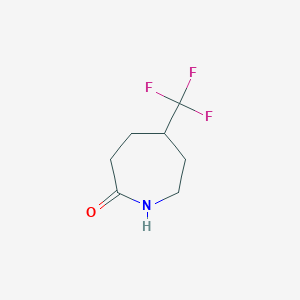
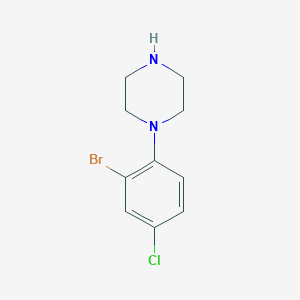
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)

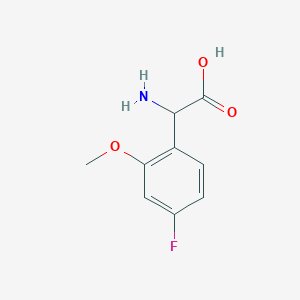
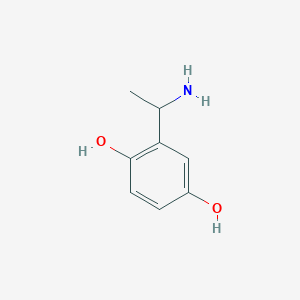
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
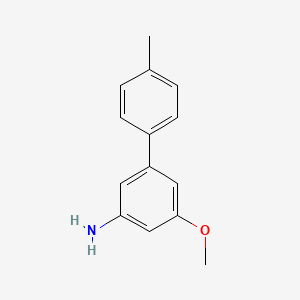
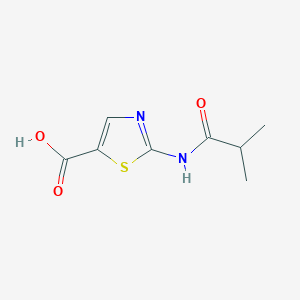
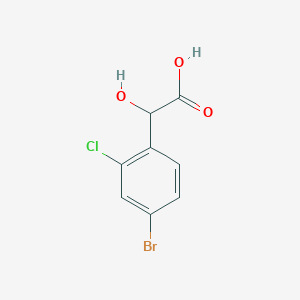
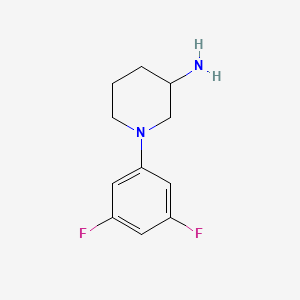

![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
